molecular formula C9H19ClNO5P B14564246 Ethyl 2-chloro-3-[(diethoxyphosphoryl)amino]propanoate CAS No. 61685-25-4

Ethyl 2-chloro-3-[(diethoxyphosphoryl)amino]propanoate

Cat. No.: B14564246
CAS No.: 61685-25-4
M. Wt: 287.68 g/mol
InChI Key: ITQPYBJADNVQHM-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-[(diethoxyphosphoryl)amino]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is particularly interesting due to its unique structure, which includes a chloro group, a diethoxyphosphoryl group, and an amino group attached to a propanoate backbone.

Preparation Methods

The synthesis of Ethyl 2-chloro-3-[(diethoxyphosphoryl)amino]propanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 2-chloropropanoate with diethyl phosphoramidate under specific reaction conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions using similar reagents but optimized for higher yields and efficiency.

Chemical Reactions Analysis

Ethyl 2-chloro-3-[(diethoxyphosphoryl)amino]propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the conditions employed.

Scientific Research Applications

Ethyl 2-chloro-3-[(diethoxyphosphoryl)amino]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-chloro-3-[(diethoxyphosphoryl)amino]propanoate exerts its effects involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the diethoxyphosphoryl group can interact with enzymes and other proteins. These interactions can lead to the modulation of biochemical pathways and the formation of new compounds .

Comparison with Similar Compounds

Ethyl 2-chloro-3-[(diethoxyphosphoryl)amino]propanoate can be compared with other esters such as ethyl acetate, ethyl propanoate, and isopropyl butyrate . While these compounds share a common ester functional group, this compound is unique due to the presence of the chloro and diethoxyphosphoryl groups, which impart distinct chemical properties and reactivity.

Similar Compounds

Properties

CAS No.

61685-25-4

Molecular Formula

C9H19ClNO5P

Molecular Weight

287.68 g/mol

IUPAC Name

ethyl 2-chloro-3-(diethoxyphosphorylamino)propanoate

InChI

InChI=1S/C9H19ClNO5P/c1-4-14-9(12)8(10)7-11-17(13,15-5-2)16-6-3/h8H,4-7H2,1-3H3,(H,11,13)

InChI Key

ITQPYBJADNVQHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNP(=O)(OCC)OCC)Cl

Origin of Product

United States

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